Conformational Restriction and Steric Effects: 2,5-Dimethyl vs. Unsubstituted Morpholineethanol
The 2,5-dimethyl substitution imposes quantifiable conformational restriction on the morpholine ring, reducing the number of low-energy conformations and increasing steric bulk around the nitrogen atom [1]. This steric hindrance reduces the rate of N-alkylation reactions compared to unsubstituted 4-morpholineethanol, as evidenced by differential yields in quaternization studies [2]. The substitution pattern also alters the basicity of the nitrogen, with a predicted pKa shift of approximately 0.3-0.5 units lower than the unsubstituted analog (predicted pKa ~7.8 vs. ~8.3 for 4-morpholineethanol) [3]. This difference in basicity influences protonation state at physiological pH, affecting membrane permeability and receptor binding profiles in drug discovery applications [4].
| Evidence Dimension | Conformational flexibility and nitrogen basicity (predicted pKa) |
|---|---|
| Target Compound Data | Predicted pKa ~7.8; restricted ring conformation with reduced conformational entropy |
| Comparator Or Baseline | 4-Morpholineethanol (unsubstituted): predicted pKa ~8.3; greater conformational flexibility |
| Quantified Difference | ΔpKa ≈ -0.5 units; reduction in accessible conformations |
| Conditions | Computational prediction based on structural analogs; experimental validation in water at 25°C required |
Why This Matters
The altered basicity and steric profile influence reaction kinetics in synthetic applications and can modulate target engagement in biological assays, making the 2,5-dimethyl compound a distinct chemical tool rather than a drop-in replacement.
- [1] Epifani, E., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogs. Journal of Medicinal Chemistry, 26(2), 254-259. View Source
- [2] Gawali, B. B., et al. (2025). Amphiphilic cationic 2-morpholinoethanol analogues synthesis and study of N-alkylation role in self-assembly and anticandida activity. Colloids and Surfaces B: Biointerfaces, 239, 114000. View Source
- [3] Chemicalize. (n.d.). Predicted pKa values for 4-Morpholineethanol and 4-Morpholineethanol, 2,5-dimethyl- (CAS 1216263-16-9). View Source
- [4] Manallack, D. T., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. View Source
